molecular formula C14H18N2O3 B3134495 3-(4-Hydroperoxy-2,2-dimethylbutyl)quinoxalin-1-ium-1-olate CAS No. 400080-81-1

3-(4-Hydroperoxy-2,2-dimethylbutyl)quinoxalin-1-ium-1-olate

Cat. No.: B3134495
CAS No.: 400080-81-1
M. Wt: 262.3 g/mol
InChI Key: LKYJWYYLKPPTIU-UHFFFAOYSA-N
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Description

3-(4-Hydroperoxy-2,2-dimethylbutyl)quinoxalin-1-ium-1-olate is a complex organic compound with the molecular formula C14H18N2O3 . This compound is characterized by its unique quinoxaline core structure, which is substituted with a hydroperoxy group and a dimethylbutyl side chain. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroperoxy-2,2-dimethylbutyl)quinoxalin-1-ium-1-olate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic conditions.

    Introduction of the Dimethylbutyl Side Chain: The dimethylbutyl side chain can be introduced via alkylation reactions using appropriate alkyl halides or alkenes in the presence of a strong base like sodium hydride or potassium tert-butoxide.

    Hydroperoxylation: The hydroperoxy group can be introduced through the oxidation of a suitable precursor, such as an alcohol or alkene, using oxidizing agents like hydrogen peroxide or peracids.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroperoxy-2,2-dimethylbutyl)quinoxalin-1-ium-1-olate undergoes various types of chemical reactions, including:

    Oxidation: The hydroperoxy group can undergo further oxidation to form peroxides or hydroxyl radicals.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The quinoxaline core can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted quinoxalines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Peroxides, hydroxyl radicals.

    Reduction: Alcohols, reduced quinoxalines.

    Substitution: Substituted quinoxalines with various functional groups.

Scientific Research Applications

3-(4-Hydroperoxy-2,2-dimethylbutyl)quinoxalin-1-ium-1-olate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development and as a pharmacological tool.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Hydroperoxy-2,2-dimethylbutyl)quinoxalin-1-ium-1-olate involves its interaction with molecular targets and pathways. The hydroperoxy group can generate reactive oxygen species (ROS), which can induce oxidative stress and damage to cellular components. The quinoxaline core can interact with various enzymes and receptors, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a similar core structure but lacking the hydroperoxy and dimethylbutyl substituents.

    2,3-Dimethylquinoxaline: A derivative with methyl groups at the 2 and 3 positions.

    4-Hydroperoxyquinoxaline: A compound with a hydroperoxy group at the 4 position but lacking the dimethylbutyl side chain.

Uniqueness

3-(4-Hydroperoxy-2,2-dimethylbutyl)quinoxalin-1-ium-1-olate is unique due to the combination of its hydroperoxy group and dimethylbutyl side chain, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(4-hydroperoxy-2,2-dimethylbutyl)-1-oxidoquinoxalin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-14(2,7-8-19-18)9-11-10-16(17)13-6-4-3-5-12(13)15-11/h3-6,10,18H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYJWYYLKPPTIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCOO)CC1=NC2=CC=CC=C2[N+](=C1)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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